Tert-butyl 4-[1-[4-[2-cyano-2-[4-(2-methylpropyl)phenyl]propyl]benzoyl]indol-3-yl]butanoate
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Overview
Description
Tert-butyl 4-[1-[4-[2-cyano-2-[4-(2-methylpropyl)phenyl]propyl]benzoyl]indol-3-yl]butanoate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities, including anticancer, anti-inflammatory, and analgesic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[1-[4-[2-cyano-2-[4-(2-methylpropyl)phenyl]propyl]benzoyl]indol-3-yl]butanoate typically involves multiple steps, starting from commercially available 4-bromo-1H-indole . The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position gives an intermediate compound, which is then converted to an N-Boc derivative. The aldehyde group of this intermediate is reduced with sodium borohydride in methanol to obtain an alcohol, which is then protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[1-[4-[2-cyano-2-[4-(2-methylpropyl)phenyl]propyl]benzoyl]indol-3-yl]butanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
Tert-butyl 4-[1-[4-[2-cyano-2-[4-(2-methylpropyl)phenyl]propyl]benzoyl]indol-3-yl]butanoate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of biologically active natural products like Indiacen A and Indiacen B.
Biology: Studied for its potential anticancer, anti-inflammatory, and analgesic properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-[1-[4-[2-cyano-2-[4-(2-methylpropyl)phenyl]propyl]benzoyl]indol-3-yl]butanoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may influence signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Indiacen A and Indiacen B: These compounds are structurally similar and share some biological activities with tert-butyl 4-[1-[4-[2-cyano-2-[4-(2-methylpropyl)phenyl]propyl]benzoyl]indol-3-yl]butanoate.
Other Indole Derivatives: Compounds like 4,4′,4″-Tri-tert-Butyl-2,2′:6′,2″-terpyridine and cyano-substituted 3-tert-butylbenzotriazinyls also share structural similarities and biological activities
Properties
Molecular Formula |
C37H42N2O3 |
---|---|
Molecular Weight |
562.7 g/mol |
IUPAC Name |
tert-butyl 4-[1-[4-[2-cyano-2-[4-(2-methylpropyl)phenyl]propyl]benzoyl]indol-3-yl]butanoate |
InChI |
InChI=1S/C37H42N2O3/c1-26(2)22-27-16-20-31(21-17-27)37(6,25-38)23-28-14-18-29(19-15-28)35(41)39-24-30(32-11-7-8-12-33(32)39)10-9-13-34(40)42-36(3,4)5/h7-8,11-12,14-21,24,26H,9-10,13,22-23H2,1-6H3 |
InChI Key |
KPJJNDRIEZQMAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)(CC2=CC=C(C=C2)C(=O)N3C=C(C4=CC=CC=C43)CCCC(=O)OC(C)(C)C)C#N |
Origin of Product |
United States |
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